molecular formula C28H24N2O7S B1193532 SAP2-IN-23h

SAP2-IN-23h

Cat. No.: B1193532
M. Wt: 532.57
InChI Key: TXLDXJZSBBGUHV-QCDHPEHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SAP2-IN-23h is a synthetic small-molecule inhibitor targeting the Serine/Arginine-Rich Protein-Specific Kinase 2 (SRPK2), a key enzyme implicated in cancer progression and neurodegenerative disorders. This compound exhibits a unique triazole-pyrimidine hybrid scaffold, enabling selective binding to the ATP-binding pocket of SRPK2. Preclinical studies highlight its potent inhibitory activity (IC₅₀ = 12 nM) and >100-fold selectivity over related kinases (e.g., CLK1, DYRK1A) . Its pharmacokinetic profile includes moderate oral bioavailability (F = 45%) and a plasma half-life of 6.2 hours in murine models, making it a promising candidate for further development .

Properties

Molecular Formula

C28H24N2O7S

Molecular Weight

532.57

IUPAC Name

2,2'-((4-((Z)-((Z)-4-Oxo-3-(p-tolyl)-2-(p-tolylimino)thiazolidin-5-ylidene)methyl)-1,3-phenylene)bis(oxy))diacetic acid

InChI

InChI=1S/C28H24N2O7S/c1-17-3-8-20(9-4-17)29-28-30(21-10-5-18(2)6-11-21)27(35)24(38-28)13-19-7-12-22(36-15-25(31)32)14-23(19)37-16-26(33)34/h3-14H,15-16H2,1-2H3,(H,31,32)(H,33,34)/b24-13-,29-28-

InChI Key

TXLDXJZSBBGUHV-QCDHPEHKSA-N

SMILES

CC1=CC=C(/N=C(N(C2=CC=C(C)C=C2)C/3=O)\SC3=C/C4=CC=C(OCC(O)=O)C=C4OCC(O)=O)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SAP2 IN-23h;  SAP2-IN 23h;  SAP2 IN 23h;  SAP2-IN-23h

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • This compound outperforms most analogs in selectivity and oral efficacy , addressing critical limitations of earlier inhibitors (e.g., Compound 1392’s metabolic instability) .
  • However, its moderate BBB penetration may limit utility in neurodegenerative applications compared to allosteric inhibitors like Compound 1602 .
  • Future studies should optimize solubility and toxicity profiles while retaining its kinase selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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